[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride
Description
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride: is a chemical compound characterized by the presence of an aminomethyl group, two fluorine atoms on a cyclobutyl ring, and a methanethiol group
Properties
CAS No. |
2703781-69-3 |
|---|---|
Molecular Formula |
C6H12ClF2NS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Thiol Group Addition: The methanethiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the aminomethyl group to a primary amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Cyclobutyl Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems. Its structural features make it a valuable tool for probing enzyme interactions and understanding the role of fluorine in biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects. The thiol group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride: Lacks the fluorine atoms, resulting in different chemical and biological properties.
[1-(aminomethyl)-3,3-difluorocyclopropyl]methanethiol hydrochloride: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to variations in reactivity and stability.
[1-(aminomethyl)-3,3-difluorocyclobutyl]ethanethiol hydrochloride: Has an ethanethiol group instead of a methanethiol group, affecting its chemical behavior and applications.
Uniqueness
The presence of both fluorine atoms and a cyclobutyl ring in [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. These features enhance its potential for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
